molecular formula C38H52N4O10S2 B12509354 (S, R, S)-AHPC-PEG4-tosyl

(S, R, S)-AHPC-PEG4-tosyl

Katalognummer: B12509354
Molekulargewicht: 789.0 g/mol
InChI-Schlüssel: OCTCPASCXBLQDX-CAKRYJCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S, R, S)-AHPC-PEG4-tosyl is a complex chemical compound that has garnered significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which involves specific spatial arrangements of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S, R, S)-AHPC-PEG4-tosyl typically involves multiple steps, each requiring precise reaction conditions. The process begins with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of a PEG4 (polyethylene glycol) linker. The final step involves the introduction of a tosyl (p-toluenesulfonyl) group. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

(S, R, S)-AHPC-PEG4-tosyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(S, R, S)-AHPC-PEG4-tosyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving protein interactions and cellular signaling pathways.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of (S, R, S)-AHPC-PEG4-tosyl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its effectiveness in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (R, S, R)-AHPC-PEG4-tosyl: Similar in structure but with different stereochemistry, leading to different biological activities.

    (S, S, S)-AHPC-PEG4-tosyl: Another stereoisomer with distinct properties and applications.

    AHPC-PEG4-mesyl: Similar compound with a mesyl (methanesulfonyl) group instead of a tosyl group, affecting its reactivity and applications.

Uniqueness

(S, R, S)-AHPC-PEG4-tosyl is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications, as it can interact selectively with specific molecular targets.

Eigenschaften

Molekularformel

C38H52N4O10S2

Molekulargewicht

789.0 g/mol

IUPAC-Name

2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C38H52N4O10S2/c1-26-6-12-31(13-7-26)54(47,48)52-21-20-51-19-18-50-17-16-49-15-14-33(44)41-35(38(3,4)5)37(46)42-24-30(43)22-32(42)36(45)39-23-28-8-10-29(11-9-28)34-27(2)40-25-53-34/h6-13,25,30,32,35,43H,14-24H2,1-5H3,(H,39,45)(H,41,44)/t30-,32+,35-/m1/s1

InChI-Schlüssel

OCTCPASCXBLQDX-CAKRYJCMSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.